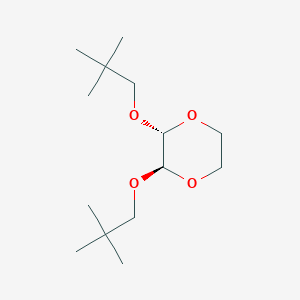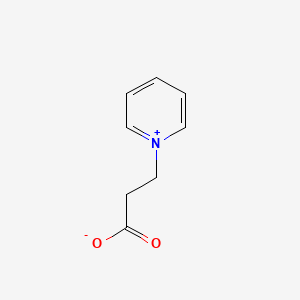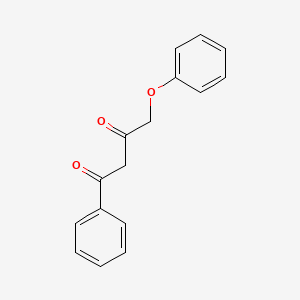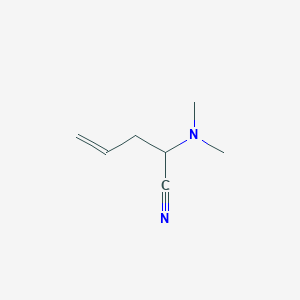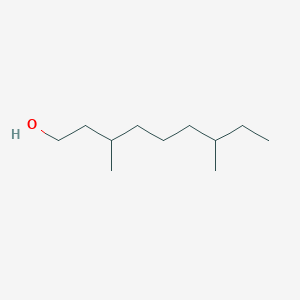
1,4-Tetradecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Tetradecadiyne is an organic compound with the molecular formula C14H22 It is a diacetylene, meaning it contains two triple bonds in its structure
準備方法
Synthetic Routes and Reaction Conditions
1,4-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-4-tetradecadiyne and a terminal alkyne in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne coupling and purification apply. Industrial synthesis would likely involve large-scale coupling reactions followed by purification processes such as distillation or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,4-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert the triple bonds into other functional groups such as carbonyls.
Reduction: Hydrogenation can reduce the triple bonds to single bonds, forming alkanes.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1,4-Tetradecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,4-Tetradecadiyne depends on the specific reaction or application. In general, the triple bonds in its structure make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
1,13-Tetradecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.
Tetradecane: A saturated hydrocarbon with no multiple bonds.
Uniqueness
1,4-Tetradecadiyne is unique due to its two triple bonds, which confer distinct reactivity and properties compared to similar compounds like 1,13-Tetradecadiene and Tetradecane. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
特性
| 84653-89-4 | |
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
tetradeca-1,4-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-6,8,10-14H2,2H3 |
InChIキー |
PPCIOCCVYZZHPK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC#CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


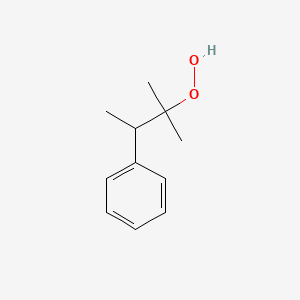
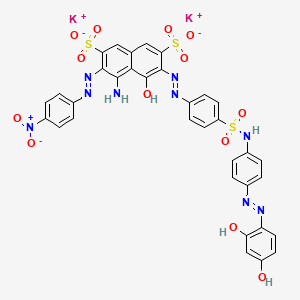
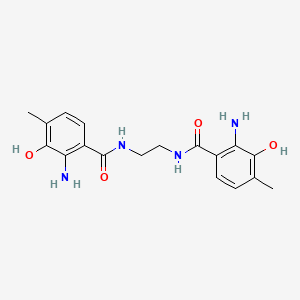
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)
